tert-butyl 2-(6-amino-9H-purin-9-yl)acetate
Overview
Description
Preparation Methods
The synthesis of tert-butyl 2-(6-amino-9H-purin-9-yl)acetate typically involves the reaction of 6-amino-9H-purine with tert-butyl bromoacetate under basic conditions . The reaction is carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction . The product is then purified through recrystallization or chromatography techniques to obtain the desired compound with high purity .
Chemical Reactions Analysis
tert-butyl 2-(6-amino-9H-purin-9-yl)acetate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.
Substitution: The tert-butyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and hydrolyzing agents like hydrochloric acid (HCl) or sodium hydroxide (NaOH) . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
tert-butyl 2-(6-amino-9H-purin-9-yl)acetate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl 2-(6-amino-9H-purin-9-yl)acetate involves its interaction with specific molecular targets, such as enzymes and nucleic acids . The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions . Additionally, it can intercalate into DNA, disrupting the replication and transcription processes . These interactions are mediated by the structural features of the compound, including the purine ring and the tert-butyl ester group .
Comparison with Similar Compounds
tert-butyl 2-(6-amino-9H-purin-9-yl)acetate can be compared with other similar compounds, such as:
tert-butyl 2-(2-amino-6-chloro-9H-purin-9-yl)acetate: This compound has a chloro group instead of an amino group, which affects its reactivity and biological activity.
tert-butyl 2-(6-methylamino-9H-purin-9-yl)acetate:
The uniqueness of this compound lies in its specific structural features, which confer distinct reactivity patterns and biological activities .
Properties
IUPAC Name |
tert-butyl 2-(6-aminopurin-9-yl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-11(2,3)18-7(17)4-16-6-15-8-9(12)13-5-14-10(8)16/h5-6H,4H2,1-3H3,(H2,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLXYCJXQTOWEKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=NC2=C(N=CN=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50510548 | |
Record name | tert-Butyl (6-amino-9H-purin-9-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152774-16-8 | |
Record name | tert-Butyl (6-amino-9H-purin-9-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50510548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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